molecular formula C13H9NO3 B2771561 2-(4-Formylphenyl)isonicotinic acid CAS No. 566198-32-1

2-(4-Formylphenyl)isonicotinic acid

Cat. No.: B2771561
CAS No.: 566198-32-1
M. Wt: 227.219
InChI Key: JNJBJGZPIGBYIS-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)isonicotinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of isonicotinic acid, featuring a formyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-formylbenzaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the isonicotinic acid and the formylbenzaldehyde . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products

    Oxidation: 2-(4-Carboxyphenyl)isonicotinic acid.

    Reduction: 2-(4-Hydroxymethylphenyl)isonicotinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Formylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A precursor to 2-(4-Formylphenyl)isonicotinic acid, differing by the absence of the formyl group.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the formyl and carboxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications in synthesis and research .

Properties

IUPAC Name

2-(4-formylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJBJGZPIGBYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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